molecular formula C15H14N4 B5270584 2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline

2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline

Cat. No.: B5270584
M. Wt: 250.30 g/mol
InChI Key: WJBOWYGVWROCKP-UHFFFAOYSA-N
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Description

2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a quinazoline moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazoloquinazoline core . The reaction is often carried out in the presence of a catalyst such as anthranilic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Solvent selection, temperature control, and purification techniques are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline is unique due to its specific structural features and the combination of the triazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-2-6-11(7-3-1)14-17-15-16-10-12-8-4-5-9-13(12)19(15)18-14/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOWYGVWROCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NC3=NC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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